molecular formula C12H24O3 B14248862 (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol CAS No. 402575-97-7

(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol

Katalognummer: B14248862
CAS-Nummer: 402575-97-7
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: XQSQHPITKQTENB-PXYINDEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is an organic compound characterized by its unique molecular structure, which includes a hexanol backbone with a methyl group and an oxan-2-yl-oxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhexan-1-ol and oxan-2-ol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include acids or bases, while solvents such as dichloromethane or ethanol are used to dissolve the reactants.

    Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates and their subsequent conversion to the final product. For example, the oxan-2-yl group can be introduced through a substitution reaction, followed by purification and isolation of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxan-2-yl-oxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-4-Methylhexan-1-ol: Lacks the oxan-2-yl-oxy group, making it less versatile in certain reactions.

    Oxan-2-yl-oxyhexane: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise molecular interactions are required.

Eigenschaften

CAS-Nummer

402575-97-7

Molekularformel

C12H24O3

Molekulargewicht

216.32 g/mol

IUPAC-Name

(4S)-4-methyl-6-(oxan-2-yloxy)hexan-1-ol

InChI

InChI=1S/C12H24O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h11-13H,2-10H2,1H3/t11-,12?/m0/s1

InChI-Schlüssel

XQSQHPITKQTENB-PXYINDEMSA-N

Isomerische SMILES

C[C@@H](CCCO)CCOC1CCCCO1

Kanonische SMILES

CC(CCCO)CCOC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.